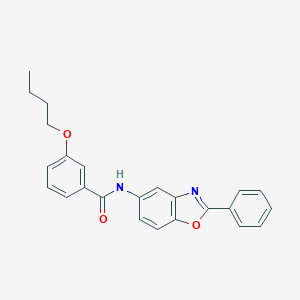![molecular formula C20H17FN2O3S2 B408315 3-[(5E)-5-[(4-fluorophenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B408315.png)
3-[(5E)-5-[(4-fluorophenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5E)-5-[(4-fluorophenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a fluorobenzylidene group, and a methoxyphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5E)-5-[(4-fluorophenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide typically involves the condensation of 4-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with 4-methoxyphenylpropanoic acid under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to improve yield and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
3-[(5E)-5-[(4-fluorophenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
3-[(5E)-5-[(4-fluorophenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3-[(5E)-5-[(4-fluorophenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[5-(4-chlorobenzylidene)-2-oxo-4-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide
- 3-[5-(4-methylbenzylidene)-2-oxo-4-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide
- 3-[5-(4-ethoxybenzylidene)-2-oxo-4-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide
Uniqueness
The uniqueness of 3-[(5E)-5-[(4-fluorophenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorobenzylidene group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C20H17FN2O3S2 |
|---|---|
Peso molecular |
416.5g/mol |
Nombre IUPAC |
3-[(5E)-5-[(4-fluorophenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C20H17FN2O3S2/c1-26-16-8-6-15(7-9-16)22-18(24)10-11-23-19(27)17(28-20(23)25)12-13-2-4-14(21)5-3-13/h2-9,12H,10-11H2,1H3,(H,22,24)/b17-12+ |
Clave InChI |
VIRAPGQEJMQAOU-SFQUDFHCSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)NC(=O)CCN2C(=S)/C(=C\C3=CC=C(C=C3)F)/SC2=O |
SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2C(=S)C(=CC3=CC=C(C=C3)F)SC2=O |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)CCN2C(=S)C(=CC3=CC=C(C=C3)F)SC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B408232.png)
![ethyl 5-(2-chlorophenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B408234.png)
![2-{2-[2-(2-Fluorophenoxy)ethylthio]benzimidazolyl}ethan-1-ol](/img/structure/B408236.png)
![ethyl 5-(2-chlorophenyl)-2-[(5-{2-nitro-4-methoxyphenyl}-2-furyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B408237.png)
![1-[2-(4-methylphenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B408238.png)
![1-[2-(2-methoxyphenoxy)ethyl]-2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B408239.png)

![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B408244.png)
![5-bromo-2-iodo-N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B408245.png)

![3-ethoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B408249.png)
![3-ethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B408252.png)
![3-butoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B408253.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide](/img/structure/B408254.png)
